N-[1-(1-Adamantyl)butyl]acetamide: Chemical Structure, Synthesis, and Pharmacological Profiling of a Lipophilic Adamantane Derivative
N-[1-(1-Adamantyl)butyl]acetamide: Chemical Structure, Synthesis, and Pharmacological Profiling of a Lipophilic Adamantane Derivative
Executive Summary: The Lipophilic Bullet in Drug Design
The adamantane scaffold—often referred to as a "lipophilic bullet"—has been a privileged structure in medicinal chemistry since the discovery of amantadine in the 1960s[1]. Its unique tricyclic aliphatic cage (tricyclo[3.3.1.1^{3,7}]decane) provides exceptional metabolic stability, rigid spatial geometry, and high lipophilicity, making it an ideal pharmacophore for penetrating lipid membranes and occupying deep hydrophobic binding pockets[2].
While first-generation adamantane amines like amantadine and rimantadine have well-documented roles as influenza A M2 proton channel blockers and N-methyl-D-aspartate (NMDA) receptor antagonists[3][4], modern drug discovery demands structural optimization to overcome viral resistance and fine-tune neurological receptor modulation. N-[1-(1-adamantyl)butyl]acetamide represents an advanced, extended-alkyl analog. By elongating the alkyl chain to a butyl group and capping the primary amine with an acetamide moiety, this compound is designed to probe extended hydrophobic cavities and evaluate the role of hydrogen-bond modulation in receptor binding.
This technical guide provides an in-depth analysis of the physicochemical properties, synthetic methodology, and pharmacological potential of N-[1-(1-adamantyl)butyl]acetamide.
Chemical Structure & Physicochemical Properties
The architecture of N-[1-(1-adamantyl)butyl]acetamide consists of three distinct domains:
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The Adamantane Core: Provides the primary hydrophobic bulk and membrane-anchoring capability.
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The Butyl Linker: A flexible, three-carbon extension (propyl tail attached to the C1 methine) that increases the overall lipophilic surface area and introduces a stereocenter at the C1 position. Just as rimantadine's enantiomers exhibit specific binding dynamics[4], the chirality of this butyl linker is a critical variable in receptor docking.
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The Acetamide Cap: Replaces the basic primary amine found in traditional adamantane drugs with a neutral, hydrogen-bonding amide. This modification often serves as a prodrug strategy or a means to reduce off-target basicity-driven toxicity.
Quantitative Data Summary
The following table summarizes the core physicochemical parameters of the compound, essential for predicting its pharmacokinetic behavior.
| Property | Value | Pharmacological Implication |
| Chemical Name | N-[1-(1-adamantyl)butyl]acetamide | Standard IUPAC nomenclature |
| Molecular Formula | C16H27NO | Indicates high carbon-to-heteroatom ratio |
| Molecular Weight | 249.40 g/mol | Well within Lipinski’s Rule of 5 (<500 Da) |
| H-Bond Donors | 1 (Amide N-H) | Reduced from 2 in primary amines; limits aqueous solvation |
| H-Bond Acceptors | 1 (Carbonyl C=O) | Capable of interacting with receptor backbone amides |
| Estimated LogP | ~3.8 - 4.2 | Highly lipophilic; excellent blood-brain barrier (BBB) penetration |
| Stereochemistry | Chiral (1 stereocenter at C1) | Requires enantiomeric resolution for precise target profiling |
Synthetic Methodology: The Ritter Reaction Approach
The most efficient and scalable route to synthesize sterically hindered amides adjacent to an adamantane ring is the Ritter reaction [5][6]. This reaction exploits the extraordinary stability of carbocations generated adjacent to the adamantyl cage.
Causality & Experimental Design
Attempting a standard nucleophilic substitution on a sterically hindered secondary carbon adjacent to a bulky adamantane ring often results in elimination (E2) rather than substitution (SN2). The Ritter reaction circumvents this by using acidic conditions to generate a carbocation from a precursor alcohol (1-(1-adamantyl)butan-1-ol). The adjacent adamantyl group hyperconjugatively stabilizes this secondary carbocation, which is then trapped by the weakly nucleophilic solvent, acetonitrile[6].
Step-by-Step Protocol
Note: This protocol is designed as a self-validating system. In-process controls (TLC) and specific quenching mechanisms are embedded to ensure reproducibility.
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Precursor Preparation: Dissolve 5.0 mmol of 1-(1-adamantyl)butan-1-ol in 15 mL of anhydrous acetonitrile. Causality: Acetonitrile acts as both the solvent and the nucleophilic reactant, driving the reaction equilibrium forward based on Le Chatelier's principle.
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Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) under an inert argon atmosphere.
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Acidic Activation: Slowly add 7.5 mmol (1.5 eq) of concentrated sulfuric acid (H₂SO₄) dropwise over 15 minutes. Causality: The dropwise addition controls the highly exothermic protonation and dehydration of the alcohol. Maintaining 0 °C prevents the secondary carbocation from undergoing an E1 elimination to form an alkene.
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Nucleophilic Trapping: Remove the ice bath and allow the mixture to warm to room temperature (20-25 °C). Stir for 4 to 6 hours.
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Self-Validation Step: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). Because the molecule lacks a strong UV chromophore, use a phosphomolybdic acid (PMA) or KMnO₄ stain to visualize the disappearance of the alcohol starting material.
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Hydrolytic Quench: Once complete, pour the reaction mixture slowly over 50 g of crushed ice. Causality: The water rapidly hydrolyzes the intermediate nitrilium ion into the stable acetamide product, while the low temperature prevents acid-catalyzed degradation of the newly formed amide.
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Isolation & Purification: Extract the aqueous mixture with dichloromethane (3 × 20 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield pure N-[1-(1-adamantyl)butyl]acetamide.
Caption: Synthetic workflow for N-[1-(1-adamantyl)butyl]acetamide via the Ritter reaction.
Pharmacological Profiling & Mechanism of Action
Adamantane derivatives exert their primary therapeutic effects through two distinct mechanisms: the blockade of viral ion channels and the modulation of central nervous system receptors[2][3].
Viral M2 Proton Channel Inhibition
In influenza A, the M2 protein forms a proton-selective ion channel essential for viral endosomal escape and uncoating[2]. Rimantadine and amantadine bind within the hydrophobic pore of this channel[4]. The extended butyl chain of N-[1-(1-adamantyl)butyl]acetamide significantly increases the van der Waals interactions within the lipid-facing domains of the M2 channel. Furthermore, the acetamide group alters the electrostatic profile; unlike the positively charged ammonium group of amantadine at physiological pH, the neutral acetamide relies entirely on hydrogen bonding and steric occlusion to disrupt proton flow.
NMDA Receptor Antagonism
In neurology, adamantanes act as low-affinity, uncompetitive antagonists of the NMDA receptor, a property utilized in the treatment of Parkinson's disease and excitotoxicity[2][3]. Amantadine is known to inhibit NMDA receptors by accelerating channel closure during the channel block, trapping the receptor in a closed state[3].
The incorporation of the bulky butyl group in N-[1-(1-adamantyl)butyl]acetamide theoretically increases the residence time of the drug within the NMDA receptor pore due to enhanced hydrophobic packing. The acetamide cap may serve as an in vivo prodrug (requiring enzymatic deacetylation by amidases to release the active amine) or act as a direct allosteric modulator.
Caption: Mechanism of NMDA receptor modulation by lipophilic adamantane derivatives.
Analytical Characterization Protocols
To ensure the trustworthiness of the synthesized compound, rigorous analytical validation is required. The following spectral markers are definitive for N-[1-(1-adamantyl)butyl]acetamide:
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¹H NMR (CDCl₃, 400 MHz): The adamantane cage protons will appear as a complex series of multiplets between
1.50 - 2.00 ppm (15H). The diagnostic acetyl methyl group ( ) will present as a sharp singlet near 1.95 ppm (3H). The methine proton (CH-N) at the C1 position of the butyl chain will appear as a multiplet shifted downfield to 3.80 - 4.00 ppm due to the deshielding effect of the amide nitrogen. The terminal methyl of the butyl chain will appear as a triplet near 0.90 ppm. -
¹³C NMR (CDCl₃, 100 MHz): The amide carbonyl carbon is the most deshielded, appearing at approximately
169.0 ppm. The chiral methine carbon attached to the nitrogen will appear near 55.0 ppm. -
LC-MS (ESI+): The exact mass of the compound is 249.21 Da. High-resolution mass spectrometry should yield a prominent
pseudo-molecular ion peak at m/z 250.2.
References
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Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature Source: FULIR (irb.hr) URL:[5]
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives Source: SciSpace URL:[1]
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Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block Source: PMC - NIH URL:[3]
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Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches Source: PMC - NIH URL:[2]
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Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited Source: PMC - NIH URL:[4]
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Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog Source: PMC - NIH URL:[6]
Sources
- 1. scispace.com [scispace.com]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amantadine Inhibits NMDA Receptors by Accelerating Channel Closure during Channel Block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of Rimantadine Enantiomers against Influenza A/M2 Protein Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fulir.irb.hr [fulir.irb.hr]
- 6. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
